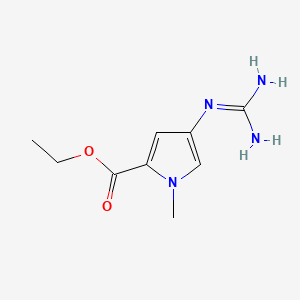
3-rac-Ochratoxin B tert-Butyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-rac-Ochratoxin B tert-Butyl Ester, also known as N-[(3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl]-L-phenylalanine, is a chemical compound with the molecular formula C24H27NO6 and a molecular weight of 425.47 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 3-rac-Ochratoxin B tert-Butyl Ester is represented by the formula C24H27NO6 . This indicates that the compound is composed of 24 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-rac-Ochratoxin B tert-Butyl Ester, such as its melting point, boiling point, and solubility, were not available in the sources I found. The compound has a molecular weight of 425.47 .Aplicaciones Científicas De Investigación
Free Radical Generation in Bacteria and Cells
Research has demonstrated the role of ochratoxin analogs, including 3-rac-Ochratoxin B tert-Butyl Ester, in inducing free radical generation in bacterial and cellular systems. In one study, various ochratoxins were used to study free radical generation in Bacillus brevis, revealing that ochratoxin analogs could enhance free radical generation. This finding is significant for understanding the cellular damage mechanisms in toxicity studies (Hoehler, Marquardt, Mcintosh, & Xiao, 1996). Similar studies have also been conducted in hepatocytes, mitochondria, and microsomes from rats, indicating the oxidative damage potential of ochratoxins and their analogs (Hoehler, Marquardt, Mcintosh, & Hatch, 1997).
Synthesis and Structural Elucidation
Several studies have focused on the synthesis and structural elucidation of ochratoxin analogs, including 3-rac-Ochratoxin B tert-Butyl Ester. These studies are vital for establishing the structure-activity relationships of ochratoxins and for metabolic and immunological studies. For instance, Xiao et al. (1995) synthesized various analogs of ochratoxin A and elucidated their chemical structures using methods like EI-MS and 1H NMR, thereby providing a basis for further toxicological and biochemical studies (Xiao, Marquardt, Frohlich, & Ling, 1995).
Application in Polymerization and Ligand Synthesis
The tert-butyl esters, including 3-rac-Ochratoxin B tert-Butyl Ester, find application in synthetic organic chemistry. They are used in processes like polymerization and the synthesis of ligands for catalytic reactions. For example, Resconi et al. (2000) described the synthesis and polymerization performance of novel zirconocene catalysts that involved tert-butyl esters (Resconi, Balboni, Baruzzi, Fiori, Guidotti, Mercandelli, & Sironi, 2000).
Mecanismo De Acción
Direcciones Futuras
Propiedades
Número CAS |
885679-87-8 |
|---|---|
Nombre del producto |
3-rac-Ochratoxin B tert-Butyl Ester |
Fórmula molecular |
C24H27NO6 |
Peso molecular |
425.481 |
Nombre IUPAC |
tert-butyl (2S)-2-[(8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C24H27NO6/c1-14-12-16-10-11-17(20(26)19(16)23(29)30-14)21(27)25-18(22(28)31-24(2,3)4)13-15-8-6-5-7-9-15/h5-11,14,18,26H,12-13H2,1-4H3,(H,25,27)/t14?,18-/m0/s1 |
Clave InChI |
APQQFSDCMFGQLY-IBYPIGCZSA-N |
SMILES |
CC1CC2=C(C(=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)OC(C)(C)C)O)C(=O)O1 |
Sinónimos |
N-[(3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl)carbonyl]-L-phenylalanine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine](/img/structure/B569241.png)

![2-(2,6-difluorophenyl)-N-[4-[(4-fluorophenyl)methoxy]pyridin-2-yl]acetamide](/img/structure/B569243.png)

